Tetrabutyl 1-chloropropane-1,1,2,3-tetracarboxylate
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Overview
Description
Tetrabutyl 1-chloropropane-1,1,2,3-tetracarboxylate is a chemical compound with the molecular formula C23H39ClO8. It contains a total of 71 atoms, including 39 hydrogen atoms, 23 carbon atoms, 8 oxygen atoms, and 1 chlorine atom . This compound is characterized by its four ester groups and a chlorine atom attached to a propane backbone .
Preparation Methods
The synthesis of Tetrabutyl 1-chloropropane-1,1,2,3-tetracarboxylate involves the esterification of 1-chloropropane-1,1,2,3-tetracarboxylic acid with butanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to drive the reaction to completion . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
Tetrabutyl 1-chloropropane-1,1,2,3-tetracarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and butanol.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols, depending on the reagents and conditions used.
Scientific Research Applications
Tetrabutyl 1-chloropropane-1,1,2,3-tetracarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex ester compounds.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of Tetrabutyl 1-chloropropane-1,1,2,3-tetracarboxylate involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electrophilic center, can attract nucleophiles, leading to substitution reactions. The ester groups can undergo hydrolysis, catalyzed by acids or bases, resulting in the formation of carboxylic acids and alcohols .
Comparison with Similar Compounds
Tetrabutyl 1-chloropropane-1,1,2,3-tetracarboxylate can be compared with similar compounds such as:
This compound: Similar in structure but may have different substituents or functional groups.
This compound: Another ester compound with similar ester groups but different backbone structures.
This compound stands out due to its unique combination of ester groups and a chlorine atom, making it versatile for various chemical reactions and applications.
Properties
CAS No. |
69425-32-7 |
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Molecular Formula |
C23H39ClO8 |
Molecular Weight |
479.0 g/mol |
IUPAC Name |
tetrabutyl 1-chloropropane-1,1,2,3-tetracarboxylate |
InChI |
InChI=1S/C23H39ClO8/c1-5-9-13-29-19(25)17-18(20(26)30-14-10-6-2)23(24,21(27)31-15-11-7-3)22(28)32-16-12-8-4/h18H,5-17H2,1-4H3 |
InChI Key |
ORMYIZNCFVKAFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)C(C(=O)OCCCC)(C(=O)OCCCC)Cl |
Origin of Product |
United States |
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